Phenyl(2H-1,2,3-triazol-2-yl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
860573-38-2 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
phenyl(triazol-2-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(12-10-6-7-11-12)8-4-2-1-3-5-8/h1-7H |
InChI Key |
NNGXBITUADYBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2N=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 2h 1,2,3 Triazol 2 Yl Methanone and Its Analogues
General Synthetic Routes to 2H-1,2,3-Triazole Derivatives
The formation of the 1,2,3-triazole ring is a cornerstone of heterocyclic chemistry, with several established methods for its synthesis. These approaches can be broadly categorized into cyclization reactions, 1,3-dipolar cycloadditions, and multicomponent reactions.
Cyclization Reactions
Cyclization reactions provide a direct route to the 1,2,3-triazole ring system from acyclic precursors. One notable method involves the reaction of β-carbonyl phosphonates with azides. This approach is highly regioselective and allows for the synthesis of 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles, under mild conditions with good to excellent yields. nih.govacs.org For instance, the reaction of various β-carbonyl phosphonates with aryl azides in the presence of cesium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective system. acs.org
Another cyclization strategy involves the iodine-mediated formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide. This metal- and azide-free method yields 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org Additionally, a molecular iodine-mediated coupling cyclization of N-tosylhydrazones with sodium azide (B81097) also produces 4-aryl-NH-1,2,3-triazoles through sequential C-N and N-N bond formation. organic-chemistry.org
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a prominent method for synthesizing 1,2,3-triazoles. wikipedia.orgfrontiersin.org The regioselectivity of this reaction can be controlled by the choice of catalyst. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted 1,2,3-triazoles, a reaction that has become a prime example of "click chemistry". acs.orgnih.gov Conversely, ruthenium catalysts direct the reaction to produce 1,5-disubstituted products. acs.org
While the classic Huisgen cycloaddition under thermal conditions can lead to a mixture of regioisomers, modern catalytic variants have significantly improved selectivity. frontiersin.org For the synthesis of 2-substituted 1,2,3-triazoles, post-cycloaddition functionalization is often necessary. The solid-phase synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition of polymer-bound azides to various alkynes has also been reported, offering a streamlined approach to generate libraries of these compounds. researchgate.net
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 1,2,3-triazole derivatives in a single step from three or more starting materials. nih.govnih.gov A notable example is a three-component reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide under Pd(0)-Cu(I) bimetallic catalysis to form triazoles. organic-chemistry.org
Another MCR strategy involves the one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones. This is achieved by first generating aldehyde-1,2,3-triazoles from in situ-generated organic azides and O-propargylbenzaldehyde, followed by a Biginelli reaction. nih.gov Copper-catalyzed MCRs are also widely used for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net Furthermore, novel one-pot, efficient MCRs of O-Boc-alkynes, azides, amines, and 2H-azirines using copper iodide have been developed for the synthesis of fully substituted 1,2,3-triazoles. acs.org
Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles
Achieving N2-selectivity in the functionalization of the 1,2,3-triazole ring is a significant synthetic challenge. The regioselectivity is influenced by various factors, including the nature of the electrophile, solvent, base, catalyst, and reaction temperature. researchgate.netscielo.br Generally, N1 alkylation is kinetically favored due to higher electron density, while N2-substituted 1,2,3-triazoles are thermodynamically more stable. researchgate.net
N2-Selective Functionalization Strategies
Direct functionalization of the pre-formed NH-1,2,3-triazole ring is a common strategy. The presence of substituents at the C4 and C5 positions of the triazole ring can sterically hinder N1 and N3 functionalization, thus directing the reaction to the N2 position. researchgate.net For example, the alkylation of 4,5-dibromo-1,2,3-triazole proceeds with high N2 selectivity. researchgate.net
Base-induced regioselective synthesis provides another avenue. A highly regioselective synthesis of N2-substituted 1,2,3-triazoles has been developed from N-sulfonyl-1,2,3-triazoles and alkyl bromides or iodides at room temperature, proceeding via a proposed SN2-like mechanism. acs.orgacs.org Furthermore, an N-iodosuccinimide (NIS) mediated iodofunctionalization of alkenes with NH-1,2,3-triazoles has been shown to produce N2-alkyl-substituted 1,2,3-triazoles with high selectivity. acs.orgresearchgate.net
The arylation of 1,2,3-triazoles can also be directed to the N2 position. While SNAr and copper-catalyzed arylations of simple 1,2,3-triazoles often result in mixtures of regioisomers, the use of 4,5-disubstituted 1,2,3-triazoles can improve N2-selectivity through steric hindrance. nih.gov The Chan-Lam reaction of 5-aryl-4-trifluoroacetyltriazoles with boronic acids also affords 2-aryltriazoles as single isomers. mdpi.com
Catalytic Methods
Catalytic methods have emerged as powerful tools for achieving high N2-selectivity. Palladium catalysis has been successfully employed for the N2-selective arylation of 1,2,3-triazoles. The use of sterically hindered phosphine (B1218219) ligands, such as Me4tBuXPhos, leads to high selectivity for the N2 regioisomer with a broad range of aryl bromides, chlorides, and triflates. scielo.brnih.gov Theoretical calculations suggest that this high selectivity is due to the rapid reductive elimination from the N2-1,2,3-triazolate-Pd complex. nih.gov
Gold catalysis has also been utilized for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers. This method is proposed to proceed through the formation of a hydrogen bond between the oxygen atom of the vinyl ether, activated by the gold catalyst, and the NH-1,2,3-triazole, which selectively delivers the N2-alkylation product. rsc.orgnih.gov
Acid catalysis, using either Lewis or Brønsted acids, provides an efficient method for the N-alkylation of NH-1,2,3-triazoles with alcohols. researchgate.net The regioselectivity of this reaction is dependent on the structure of the alcohol and the NH-1,2,3-triazole. For instance, allylic alcohols and triphenylmethanol (B194598) give single N2-substituted products. researchgate.net
Below is a table summarizing various catalytic methods for the N2-selective functionalization of 1,2,3-triazoles.
Specific Synthetic Procedures for Phenyl(2H-1,2,3-triazol-2-yl)methanone Analogues
The construction of specific analogues, including the parent compound this compound, involves a multi-step sequence that builds upon the core triazole structure. This typically includes the introduction of a carboxyl group, its activation, and subsequent reaction with various nucleophiles.
The introduction of a carboxylic acid functionality onto the triazole framework is a key strategic step, often achieved through the saponification of a corresponding ester precursor. The hydrolysis of a methyl or ethyl ester on a triazole derivative is typically performed in a basic medium, such as sodium hydroxide (B78521) solution in a dioxane-water mixture. researchgate.net This reaction cleaves the ester to reveal the carboxylate, which upon acidification yields the desired carboxylic acid.
However, the conditions for saponification must be carefully controlled. The reaction is often conducted at room temperature or cooled to 0°C to avoid degradation of the starting material, especially when other sensitive functional groups are present on the triazole ring. researchgate.net For instance, attempts to saponify triazoles with multiple ester groups can sometimes lead to the degradation of the molecule if harsh conditions or an excess of base are used. researchgate.net The successful isolation of the carboxylic acid provides a crucial handle for further derivatization.
To facilitate the formation of an amide or ester bond from the triazole-carboxylic acid, the carboxylic acid group must first be converted into a more reactive species. Thionyl chloride (SOCl₂) is a highly effective activating agent for this purpose. wikipedia.orglibretexts.org It reacts with a carboxylic acid to produce a highly electrophilic acyl chloride (or acid chloride). libretexts.org
The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, which converts the hydroxyl into a good leaving group. A subsequent nucleophilic attack by the displaced chloride ion leads to the formation of the acyl chloride, with the byproducts being sulfur dioxide (SO₂) gas and hydrogen chloride (HCl). libretexts.orgyoutube.com The formation of gaseous byproducts helps to drive the reaction to completion. youtube.com These activated acyl chlorides are not typically isolated but are used in situ for the next step of the synthesis.
Once the triazole-acyl chloride is formed, it can readily react with a variety of amine-containing scaffolds to generate the final target analogues. This step involves a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of a chloride ion yields the stable amide bond, linking the triazole moiety to the amine scaffold.
This strategy has been employed to synthesize a wide range of complex molecules. For example, various piperazine-1,2,3-triazole scaffolds have been synthesized using click-inspired protocols, highlighting the modularity of this approach. nih.gov Similarly, triazole-substituted pyrrolopyrimidines have been prepared by reacting an activated intermediate with the amine scaffold. mdpi.com The reaction of a triazole dicarbonyl species with hydrazine (B178648) hydrate (B1144303) is a common method to form fused ring systems like 1H-1,2,3-triazolo[4,5-d]pyridazines. mdpi.com This demonstrates the broad applicability of reacting activated triazoles with amine nucleophiles to build diverse and complex heterocyclic systems. nih.govmdpi.com
An alternative and powerful route to constructing triazole-containing systems involves the use of hydrazide precursors. Specifically, 1,2,3-triazole-4-carbohydrazides serve as versatile building blocks for the synthesis of various fused and substituted heterocyclic systems. researchgate.net These hydrazides can react with reagents like α-bromoketones to form hydrazones, which are key intermediates for further cyclization reactions. researchgate.net
The synthesis of the 1,2,3-triazole ring itself can also start from hydrazone precursors. For instance, N-tosylhydrazones can react with sodium azide in the presence of an iodine mediator to yield 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org Other methods involve the metal- and azide-free reaction of enaminones, tosylhydrazine, and primary amines to regioselectively construct 1,5-disubstituted 1,2,3-triazoles. mdpi.com The reaction of 1,2,4-oxadiazole (B8745197) hydrazones can lead to 1,2,3-triazoles via the Boulton–Katritzky rearrangement. beilstein-journals.org These hydrazide- and hydrazone-based routes offer valuable alternatives for accessing the triazole core and its derivatives, often with high efficiency and control over substitution patterns. researchgate.netfrontiersin.org
Metal-Free Synthesis Approaches
The development of metal-free synthetic routes to 1,2,3-triazoles is of significant interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. An innovative metal-free approach enables the direct and selective synthesis of 1,5-disubstituted 1,2,3-triazoles from readily available starting materials like primary amines, enolizable ketones, and 4-nitrophenyl azide, which serves as a renewable source of dinitrogen. nepjol.info This method proceeds through an organocascade process and is also effective for producing fully functionalized and fused N-substituted heterocycles. nepjol.info
Another notable metal-free method involves the reaction of enaminones, primary amines, and p-toluenesulfonylhydrazine, catalyzed by molecular iodine. scispace.com This multicomponent reaction proceeds via a cascade of dual C-N bond formation, N-N bond formation, and an acyl migration, leading to the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com
Furthermore, domino reactions between NH-based secondary enaminones and tosyl azide, promoted by a base like t-BuONa, offer an efficient, metal-free synthesis of N-substituted 1,2,3-triazoles at room temperature with good substrate tolerance. nih.gov This reaction proceeds through a key Regitz diazo-transfer process. organic-chemistry.org
An additional metal- and azide-free technique for constructing 1,2,3-triazoles involves an iodine-mediated formal [2 + 2 + 1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide. organic-chemistry.org In this approach, p-toluenesulfonyl hydrazines and 1-aminopyridinium iodide act as azide surrogates. organic-chemistry.org Similarly, an I2/TBPB (tert-butyl hydroperoxide) mediated oxidative formal [4 + 1] cycloaddition of N-tosylhydrazones with anilines provides a straightforward and efficient route to 1,2,3-triazoles under metal- and azide-free conditions. scispace.comorganic-chemistry.org
Enaminone-Azide Reactions
The reaction between enaminones and azides has emerged as a powerful and versatile strategy for the synthesis of 1,2,3-triazoles, including N-acyl-1,2,3-triazoles. This method often proceeds under mild, metal-free conditions. A key example is the base-promoted domino reaction between NH-based secondary enaminones and tosyl azide. organic-chemistry.org This reaction, facilitated by a base such as sodium tert-butoxide (t-BuONa), proceeds efficiently at room temperature and demonstrates good tolerance for a variety of substrates. organic-chemistry.org The mechanism involves a crucial Regitz diazo-transfer process. organic-chemistry.org This approach is particularly valuable as it allows for the generation of diverse N-substituted 1,2,3-triazoles by varying the enaminone component rather than relying on potentially hazardous and less accessible organo-azides. organic-chemistry.org
The synthesis of 4-acyl-1,2,3-triazoles can also be achieved through the reaction of enaminones with tosyl azide, and this transformation can even be conducted in water, highlighting its potential as a green chemistry method. nih.gov The general applicability of this reaction is demonstrated by its use with a range of enaminones and primary amines to produce a variety of N-substituted 1,2,3-triazoles. organic-chemistry.org
Reactions of Dihydrazides
The synthesis of 1,2,3-triazoles from dihydrazide precursors is not a commonly reported or straightforward pathway. The chemical literature extensively documents the cyclization of various hydrazine derivatives to form heterocyclic systems, but direct conversion of dihydrazides to 2-acyl-1,2,3-triazoles like this compound appears to be an uncommon transformation.
For instance, the reaction of hydrazinobenzoquinolines with nitrous acid, which was initially claimed to produce 1,2,3-triazoles, was later corrected, with the products being identified as other heterocyclic systems like pyrazolotriazines and tetrazoles. rsc.org This indicates that the reaction of hydrazine derivatives with reagents like nitrous acid can lead to a variety of products, and the formation of a 1,2,3-triazole ring is not always the favored outcome. rsc.org
While benzoic acid hydrazide is a common starting material for the synthesis of various nitrogen-containing heterocycles, its documented reactions typically lead to the formation of 1,2,4-triazole (B32235) isomers or other ring systems like 1,3,4-oxadiazoles. nepjol.infofrontiersin.org The synthesis of 1,2,4-triazoles often involves the cyclization of a potassium dithiocarbazinate derivative, which is formed from the reaction of benzoic acid hydrazide with carbon disulfide in the presence of a base. nepjol.info This precursor is then cyclized with hydrazine hydrate to yield the 1,2,4-triazole ring. nepjol.info
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues. Key factors that are often fine-tuned include the choice of solvent, base, temperature, and catalyst.
In the synthesis of 2-phenyl-1,2,3-triazole via the cyclization of glyoxal (B1671930) phenylosazone, the use of high-boiling solvents in the presence of a copper triflate catalyst has been optimized to enhance the reaction's efficiency. researchgate.net
For the alkylation of triazoles, which is a common method for introducing substituents onto the nitrogen atoms of the triazole ring, the choice of base and solvent is critical. In the synthesis of 2-substituted 1,2,3-triazoles, various bases such as Li2CO3, Na2CO3, and K2CO3 have been shown to provide similar selectivity and yields. researchgate.net However, the use of stronger bases like Cs2CO3 and DBU resulted in lower selectivity and significantly reduced yields. researchgate.net The reaction solvent also plays a pivotal role; for example, the use of xylene as a solvent can significantly inhibit the undesired homocoupling of tosylhydrazones in certain synthetic routes. organic-chemistry.org
In multicomponent reactions, such as the synthesis of 1H-1,2,3-triazole analogs via Suzuki-Miyaura cross-coupling, the optimization of the catalyst system, base, and solvent mixture is essential. For example, the best yields were achieved using a Pd(OAc)2 catalyst (5 mol%) with K2CO3 as the base in a THF:H2O (3:1) solvent system at temperatures between 85-90°C. frontiersin.org
The following tables provide examples of optimized reaction conditions for the synthesis of related triazole derivatives.
Table 1: Optimization of Diazotization Reaction Conditions nih.gov
| Entry | Nitrosating Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaNO2 | TFA | 0 | 25 |
| 2 | NaNO2 | TFA | 20 | 28 |
| 3 | NOBF4 | TFA | 0 | 33 |
| 4 | NOBF4 | TFA | 20 | 30 |
| 5 | NaNO2 | AcOH + H2SO4 (1:1) | 0 | 45 |
| 6 | NaNO2 | AcOH + H2SO4 (1:1) | 20 | 42 |
| 7 | NaNO2 | AcOH + MeSO3H (1:1) | 0 | 52 |
| 8 | NaNO2 | AcOH + MeSO3H (1:1) | 20 | 48 |
Table 2: Alkylation of 1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone (1a) with Benzyl Bromide researchgate.net
| Entry | Base | Solvent | Temperature | Time (h) | Yield of 3a + 4a (%) | Ratio (3a:4a) |
| 1 | Li2CO3 | MeCN | Reflux | 2 | 84 | 83:17 |
| 2 | Na2CO3 | MeCN | Reflux | 2 | 85 | 83:17 |
| 3 | K2CO3 | MeCN | Reflux | 2 | 86 | 83:17 |
| 4 | Cs2CO3 | MeCN | Reflux | 2 | 55 | 75:25 |
| 5 | DBU | MeCN | rt | 24 | 40 | 70:30 |
| 6 | NaH | THF | 0 to rt | 3 | 35 | 60:40 |
Advanced Applications of Phenyl 2h 1,2,3 Triazol 2 Yl Methanone in Non Clinical Fields
Role as Building Blocks in Complex Molecule Synthesis
The phenyl-triazole framework is a foundational building block in organic synthesis due to its stability and versatile reactivity. Synthetic chemists utilize this scaffold to construct more complex, multi-functional molecules. The preparation of 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole derivatives demonstrates the accessibility of this class of compounds, which can be further elaborated into a variety of complex structures. researchgate.netnih.gov The synthesis often involves accessible starting materials and robust reactions, such as cycloadditions, which allow for the introduction of diverse substituents onto both the phenyl and triazole rings. semanticscholar.org This synthetic tractability enables the creation of tailored molecules for specific applications, ranging from novel ligands to advanced materials. For instance, a series of novel (2-phenethyl-2H-1,2,3-triazol-4-yl)(phenyl)methanones were successfully prepared to explore their specific functional properties. nih.gov
Contribution to Chemical Library Generation for Screening
The straightforward and modular synthesis of phenyl-triazole derivatives makes them ideal candidates for the generation of chemical libraries. High-throughput screening campaigns rely on large, diverse collections of compounds to identify "hits" with desired properties. The ability to systematically vary the substituents on the phenyl-triazole core allows for the rapid creation of hundreds of distinct analogues. researchgate.netsemanticscholar.org
Research efforts have demonstrated the synthesis of large libraries of non-glycosidic triazoles for screening purposes. researchgate.netnih.gov In one such effort, 60 different compounds based on the 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole scaffold were synthesized and tested. researchgate.net This highlights the utility of the phenyl-triazole-methanone core as a reliable and adaptable platform for combinatorial chemistry, enabling the exploration of vast chemical space to discover novel functional molecules for various non-clinical applications. semanticscholar.org
Integration into Advanced Materials
The inherent properties of the phenyl-triazole-methanone structure, including its aromaticity, electron-accepting triazole ring, and potential for extended conjugation, make it a prime component for advanced materials.
The nitrogen atoms of the triazole ring in phenyl(2H-1,2,3-triazol-2-yl)methanone and its derivatives serve as excellent coordination sites for metal ions. This has led to their extensive use as organic linkers or ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govmdpi.com By linking metal centers, these triazole-based ligands can form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.com
For example, a related ligand, 1,3-phenylenebis(1,2,4-triazol-1-yl)methanone, has been used to synthesize a series of coordination polymers with cobalt(II), copper(II), zinc(II), and nickel(II). nih.govnih.gov The resulting materials exhibit predictable structural formations and interesting functional properties, demonstrating the principle that the triazole-methanone structure is a potent building block for creating crystalline, polymeric materials with tailored architectures. nih.gov
Table 1: Examples of Coordination Polymers with Triazole-Methanone Type Ligands
| Metal Ion | Ligand Structure | Resulting Material | Potential Application |
|---|---|---|---|
| Co(II) | 1,3-phenylenebis(1,2,4-triazol-1-yl)methanone | Coordination Polymer | Polymerization Initiator |
| Cu(II) | 1,3-phenylenebis(1,2,4-triazol-1-yl)methanone | Coordination Polymer | Polymerization Initiator |
| Zn(II) | 1,3-phenylenebis(1,2,4-triazol-1-yl)methanone | Coordination Polymer | Polymerization Initiator |
The electronic characteristics of phenyl-triazole derivatives make them highly suitable for optoelectronic applications, particularly in Organic Light-Emitting Diodes (OLEDs). The triazole moiety is known to be electron-deficient, facilitating its use in constructing bipolar molecules that can efficiently transport both holes and electrons.
Derivatives of 1,2,4-triazoles have been successfully incorporated into deep-blue emitting homoleptic iridium(III) phosphors. These materials have shown promise as deep-blue phosphors with emission peaks around 420 nm and photoluminescence quantum yields between 34.8% and 42.5%. nih.gov While not the exact isomer, this demonstrates the potential of the phenyl-triazole system in OLEDs. Other research has focused on carbazole-π-imidazole derivatives for non-doped deep-blue OLEDs, achieving a maximum external quantum efficiency (EQE) of 4.43% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080). nih.gov The incorporation of a phenyl-triazole-methanone core into such systems could offer a pathway to tune electronic properties and enhance device performance, particularly for achieving the stable, pure-blue emission that remains a key challenge in display technology. encyclopedia.pub
In the field of photovoltaics, organic molecules with tailored electronic properties are crucial for developing next-generation solar cells. Phenyl-triazole derivatives have been explored as components in dye-sensitized solar cells (DSSCs). The triazole unit can act as a structural bridge or an electron-donating component within the organic dye sensitizer. rsc.org
For instance, phenothiazine dendritic architectures that use a 1,2,3-triazole as a bridging unit have been synthesized and used as additives in DSSCs. rsc.orgresearchgate.net These additives were shown to improve the power conversion efficiency, with one device reaching an efficiency of 8.6%. rsc.org Another approach involves using 2,6-di(2H-1,2,3-triazol-4-yl)pyridine as a tridentate ligand for ruthenium(II) metal complexes in DSSCs, leveraging the strong electron-donating character of the anionic 1,2,3-triazole. Although not directly employing a methanone linker, these studies underscore the utility of the phenyl-triazole core in designing molecules for light-harvesting applications. mdpi.com
Applications in Catalysis (e.g., Ligand Design)
The same features that make phenyl-triazole derivatives effective in forming coordination polymers also make them excellent ligands for catalysis. The ability to form stable complexes with a wide range of transition metals is a key requirement for a catalytic system.
Researchers have designed various nitrogen-based ligands derived from 1,2,3-triazoles for use in organometallic and coordination chemistry. csic.esnih.gov These ligands can be used to create metal complexes that catalyze specific chemical transformations. For example, coordination polymers formed from 1,3-phenylenebis(1,2,4-triazol-1-yl)methanone and metals like cobalt, copper, and zinc have been shown to be effective initiators for the ring-opening polymerization of ε-caprolactone. nih.govnih.gov In another study, aluminum and zinc complexes with bis(1,2,3-triazol-1-yl)methane-based ligands were shown to catalyze the selective formation of polyether and polycarbonate materials. csic.es The modularity of the phenyl-triazole-methanone scaffold allows for fine-tuning of the steric and electronic properties of the ligand, which in turn can influence the activity and selectivity of the metal catalyst. csic.esnih.gov
Current Research Trends and Future Directions
Emerging Synthetic Methodologies for N2-Substituted Triazoles
The selective synthesis of N2-substituted 1,2,3-triazoles remains a significant challenge in synthetic organic chemistry, as traditional methods like the Huisgen 1,3-dipolar cycloaddition often favor the formation of 1,4-disubstituted regioisomers. scielo.brresearchgate.net Consequently, a major research focus is the development of novel and efficient methodologies to achieve high regioselectivity for the N2-isomer.
One of the classical and most commonly used methods for the synthesis of the N2-substituted 1,2,3-triazole skeleton is the oxidative cyclization of bis-arylhydrazones derived from 1,2-dicarbonyl compounds. scielo.brresearchgate.net While this method has been known for some time, current research is focused on improving its efficiency, as it traditionally suffers from low to moderate yields. researchgate.net The use of copper catalysts in these cyclizations has shown promise in leading to cleaner reactions and better yields. researchgate.net
Another established yet less utilized method is the Boulton-Katritzky rearrangement, which involves the reaction of hydrazones derived from oxadiazoles. scielo.brresearchgate.net The limited application of this rearrangement is often attributed to the synthetic difficulty in accessing the required oxadiazole precursors. scielo.brresearchgate.net
More recently, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective N2-arylation of the 1,2,3-triazole ring. The first report of a palladium-catalyzed N2-selective arylation of 1,2,3-triazoles was a significant breakthrough. scielo.br These reactions often employ sterically hindered phosphine (B1218219) ligands to direct the arylation to the N2 position with high selectivity. scielo.br Copper-catalyzed N2-arylation reactions have also been developed, providing an alternative and often more economical approach. scielo.br The regioselectivity of these copper-catalyzed reactions can be influenced by the substituents on the triazole ring; for instance, 4,5-disubstituted 1,2,3-triazoles tend to direct arylation to the N2 position due to steric hindrance at N1 and N3. scielo.brresearchgate.net
A novel and direct approach for the synthesis of N2-substituted 1,2,3-triazoles involves the treatment of geminal diazides with organic hydrazines under mild thermolysis conditions. nih.govorganic-chemistry.org This method offers a broad scope, tolerating various functional groups and allowing for the generation of both N2-alkyl and N2-aryl-1,2,3-triazoles. nih.govorganic-chemistry.org
Furthermore, a base-induced synthesis of N2-substituted 1,2,3-triazoles from N-sulfonyl-1,2,3-triazoles and alkyl halides has been developed, which proceeds with high regioselectivity at room temperature. acs.org
| Synthetic Method | Key Features | Advantages | Limitations |
| Oxidative Cyclization of Hydrazones | Cyclization of bis-arylhydrazones. scielo.brresearchgate.net | Established method. scielo.brresearchgate.net | Often low to moderate yields. researchgate.net |
| Boulton-Katritzky Rearrangement | Rearrangement of oxadiazole-derived hydrazones. scielo.brresearchgate.net | Provides a unique route to N2-substituted triazoles. scielo.brresearchgate.net | Difficulty in synthesizing oxadiazole precursors. scielo.brresearchgate.net |
| Palladium-Catalyzed N2-Arylation | Cross-coupling of 1,2,3-triazoles with aryl halides. scielo.br | High regioselectivity for N2-isomer. scielo.br | Requires specific, often expensive, ligands. scielo.br |
| Copper-Catalyzed N2-Arylation | Cross-coupling using copper catalysts. scielo.br | More economical than palladium catalysis. scielo.br | Regioselectivity can be substrate-dependent. scielo.br |
| Reaction of Geminal Diazides with Hydrazines | Direct formation of N2-substituted triazoles. nih.govorganic-chemistry.org | Broad substrate scope and mild conditions. nih.govorganic-chemistry.org | Requires access to geminal diazide precursors. |
| Base-Induced Alkylation of N-Sulfonyl-1,2,3-triazoles | Reaction with alkyl halides in the presence of a base. acs.org | High regioselectivity and mild conditions. acs.org | Limited to alkyl substituents. |
Advanced Spectroscopic and Computational Approaches
The definitive characterization of Phenyl(2H-1,2,3-triazol-2-yl)methanone and its isomers relies on a combination of advanced spectroscopic techniques and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure elucidation. For instance, in the 1H NMR spectrum of 2-(phenylsulfonyl)-2H-1,2,3-triazole, the triazole protons appear as a singlet, which is indicative of the N2-substitution pattern. mdpi.com The carbon atoms of the 2H-1,2,3-triazole ring can be identified in the 13C NMR spectrum, often appearing at a characteristic downfield shift due to the electron-deficient nature of the ring. mdpi.com The structures of newly synthesized N2-substituted 1,2,3-triazoles are routinely confirmed by NMR and, where possible, single-crystal X-ray analysis. nih.govorganic-chemistry.org
Millimeter-wave spectroscopy has also been employed to study the precise equilibrium structures of 1H- and 2H-1,2,3-triazole tautomers in the gas phase. nih.gov This technique provides highly accurate data on bond lengths and angles, which can be compared with computational results.
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data. nih.govresearchgate.net DFT calculations can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of different triazole isomers. nih.gov For example, computational studies have been used to investigate the structural aspects of complexation between 1,2,3-triazole-based ligands and metal ions. nih.gov Furthermore, computational tools are increasingly used to predict the drug-likeness and potential biological targets of novel triazole derivatives. scienceopen.com These in silico analyses help in guiding the synthesis of new compounds with desired properties. scienceopen.com
| Technique | Application in this compound Research | Key Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation and confirmation of N2-substitution. nih.govmdpi.com | Chemical shifts and coupling constants of protons and carbons. mdpi.com |
| Single-Crystal X-ray Diffraction | Definitive determination of the three-dimensional molecular structure. nih.govorganic-chemistry.org | Bond lengths, bond angles, and crystal packing information. organic-chemistry.org |
| Millimeter-Wave Spectroscopy | Precise structural determination of triazole tautomers in the gas phase. nih.gov | Rotational constants and molecular geometry. nih.gov |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data. nih.govresearchgate.net | Optimized geometries, Mulliken charges, HOMO-LUMO energies, and simulated spectra. nih.gov |
Development of Novel Materials and Functional Molecules
The unique electronic and structural properties of N2-substituted 1,2,3-triazoles make them attractive building blocks for the development of novel materials and functional molecules. researchgate.net The distinct properties of the N2-substituted isomer compared to the N1 and N3 isomers can lead to specific applications. scielo.brresearchgate.net For instance, N2-substituted triazoles have been shown to be efficient binders in coordination polymers, resulting in materials with impressive optical properties. scielo.br
The 1,2,3-triazole moiety is also being incorporated into more complex molecular architectures to create functional molecules with potential applications in medicinal chemistry and materials science. researchgate.net The development of fluorescent materials is an active area of research, with studies focusing on the synthesis of N2-aryl-1,2,3-triazoles that exhibit fluorescence. scilit.com The tunable nature of these fluorophores makes them promising for various imaging and sensing applications. organic-chemistry.org
A selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives has been developed, demonstrating the utility of N2-substituted triazoles in constructing larger, functionalized molecules. researchgate.net This methodology allows for the creation of di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives, which are challenging to synthesize by other means and could serve as precursors to advanced materials. researchgate.net
Challenges and Opportunities in this compound Research
Despite the significant progress in the chemistry of N2-substituted 1,2,3-triazoles, several challenges remain. A primary challenge is the development of a universal and highly regioselective synthetic methodology that is applicable to a wide range of substrates and is both cost-effective and environmentally benign. scielo.brresearchgate.net While several methods have been developed, they often have limitations in terms of substrate scope or require specific and sometimes expensive catalysts and ligands. scielo.br
Another challenge lies in the comprehensive understanding of the structure-property relationships of these molecules. While it is known that N2-substitution leads to distinct properties, a more systematic investigation is needed to fully elucidate how different substituents on the phenyl and triazole rings influence their electronic, optical, and biological characteristics.
However, these challenges also present significant opportunities for future research. The development of novel catalytic systems for regioselective N2-functionalization of the triazole ring is a key area for innovation. This could involve the exploration of new ligands, metal catalysts, or even metal-free catalytic systems.
There are also vast opportunities in the application of this compound and related compounds in materials science. The design and synthesis of new coordination polymers, functional dyes, and fluorescent probes based on the N2-substituted 1,2,3-triazole scaffold are promising avenues for future research. Furthermore, the exploration of their potential in medicinal chemistry, building on the known biological activities of other triazole isomers, could lead to the discovery of new therapeutic agents. tandfonline.com The unique properties of the N2-isomer may offer advantages in terms of biological activity or pharmacokinetic profiles.
Q & A
Q. What are the common synthetic strategies for preparing Phenyl(2H-1,2,3-triazol-2-yl)methanone?
The synthesis typically involves multi-step routes starting with functionalized aromatic precursors. A validated approach includes:
- N₂-arylation of triazoles : Introduce the triazole moiety early via copper-catalyzed coupling or nucleophilic aromatic substitution (e.g., using 4,5-dibromo-2H-1,2,3-triazole with nitrobenzene derivatives) .
- Carboxylic acid activation : Convert intermediates like 2-(2H-1,2,3-triazol-2-yl)benzoic acid to acyl chlorides using oxalyl chloride/DMF, followed by coupling with amines or alcohols under basic conditions (e.g., NH₄OH/EtOH) .
- Purification : Use preparative HPLC or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify structural features, though hindered rotation in the triazole ring may cause broadened or split signals .
- LC-MS : Confirm molecular weight and purity. High-resolution MS (HRMS) resolves isotopic patterns, critical for deuterated analogs .
- X-ray crystallography : Used to resolve conformational ambiguity in solid-state structures, especially for stereoisomers .
Advanced Research Questions
Q. How can researchers address spectral complexity in NMR due to hindered rotation of the triazole moiety?
Conformational isomerism from restricted rotation around the triazole-phenyl bond leads to dynamic broadening. Strategies include:
- Variable-temperature NMR : Slow exchange between conformers at low temperatures may resolve splitting .
- Deuteration studies : Deuterated analogs (e.g., ACT-539313C) simplify spectra by reducing proton multiplicity .
- Computational modeling : Predict dominant conformers using DFT calculations to correlate with experimental data .
Q. What methodologies optimize yields in triazole ring formation during synthesis?
Contradictory yield reports (e.g., 35% vs. 79% in similar reactions ) highlight the need for:
- Catalyst screening : Test Cu(I)/ligand systems (e.g., CuI with 1,10-phenanthroline) to enhance N-arylation efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrobenzene precursors .
- Reaction monitoring : Use TLC or in-situ IR to identify intermediate stages and adjust reaction times .
Q. How are deuterated analogs of this compound utilized in pharmacokinetic studies?
Deuterated derivatives (e.g., ACT-539313F) are synthesized via:
- Isotope exchange : Replace labile protons (e.g., benzyl-H) with deuterium using D₂O/acid catalysis .
- Stable isotope labeling : Introduce ²H at non-exchangeable positions (e.g., methyl groups) to track metabolic pathways without altering bioactivity . These analogs enhance MS detection sensitivity and reduce metabolic degradation rates in vivo .
Q. What experimental designs validate the role of this compound derivatives as dual orexin receptor antagonists (DORAs)?
Key approaches include:
- In vitro receptor binding assays : Use HEK293 cells expressing OX₁/OX₂ receptors to measure IC₅₀ values (e.g., daridorexant shows nM affinity) .
- Electrophysiology : Assess hypocretin-induced neuronal excitation inhibition in hypothalamic slices .
- In vivo sleep studies : Monitor wake-sleep cycles in rodent models using EEG/EMG to confirm efficacy in insomnia .
Methodological Notes
- Contradictory data resolution : Discrepancies in biological activity (e.g., receptor selectivity) may arise from conformational flexibility. Use molecular docking simulations to predict binding poses and guide SAR .
- Scale-up challenges : Low yields in acyl chloride coupling steps (e.g., 35% ) can be mitigated by switching to continuous flow reactors for better temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
